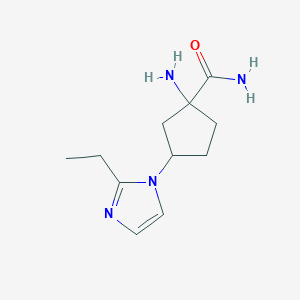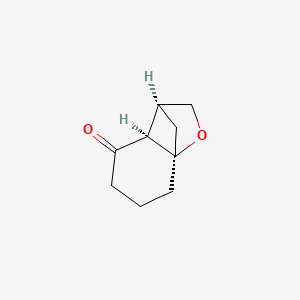
rel-(3S,3aS,7aR)-Tetrahydro-2H-3,7a-methanobenzofuran-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,6S,7S)-9-oxatricyclo[5.2.1.0,1,6]decan-5-one: is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,6S,7S)-9-oxatricyclo[5.2.1.0,1,6]decan-5-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the tricyclic core. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of rac-(1R,6S,7S)-9-oxatricyclo[5.2.1.0,1,6]decan-5-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: rac-(1R,6S,7S)-9-oxatricyclo[5.2.1.0,1,6]decan-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
rac-(1R,6S,7S)-9-oxatricyclo[5.2.1.0,1,6]decan-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a candidate for studying molecular interactions and enzyme binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which rac-(1R,6S,7S)-9-oxatricyclo[5.2.1.0,1,6]decan-5-one exerts its effects involves its interaction with molecular targets through its tricyclic structure. This interaction can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, it may bind to specific enzymes or receptors, altering their activity.
Comparison with Similar Compounds
(1R,2S,6S,7S,8S)-Tricyclo[5.2.1.0,2,6]decane-8-carbaldehyde: This compound shares a similar tricyclic structure but differs in functional groups.
rac-(1R,2R,3R,6S,7S)-Tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride: Another tricyclic compound with different substituents.
Uniqueness: rac-(1R,6S,7S)-9-oxatricyclo[5.2.1.0,1,6]decan-5-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(1R,6S,7S)-9-oxatricyclo[5.2.1.01,6]decan-5-one |
InChI |
InChI=1S/C9H12O2/c10-7-2-1-3-9-4-6(5-11-9)8(7)9/h6,8H,1-5H2/t6-,8-,9-/m1/s1 |
InChI Key |
VKNDICNEHKMNHR-FTLITQJKSA-N |
Isomeric SMILES |
C1CC(=O)[C@H]2[C@@H]3C[C@@]2(C1)OC3 |
Canonical SMILES |
C1CC(=O)C2C3CC2(C1)OC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


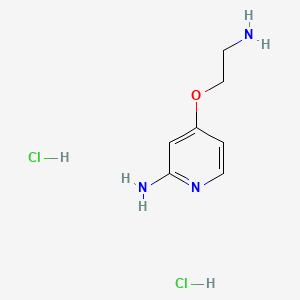
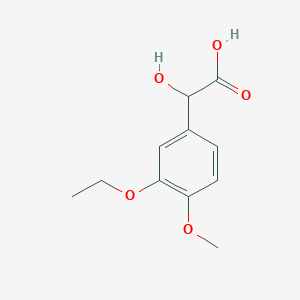
![4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13534407.png)
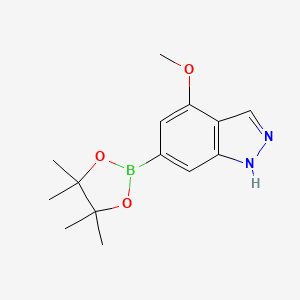
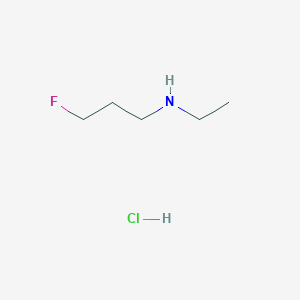
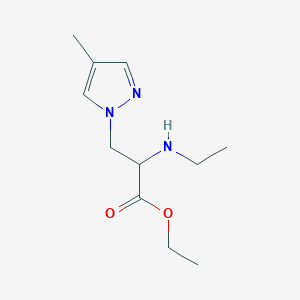
amine](/img/structure/B13534442.png)
aminehydrochloride](/img/structure/B13534448.png)
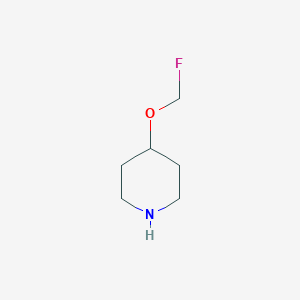
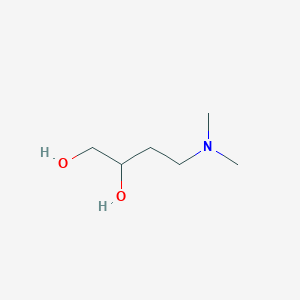
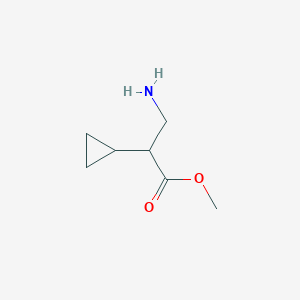
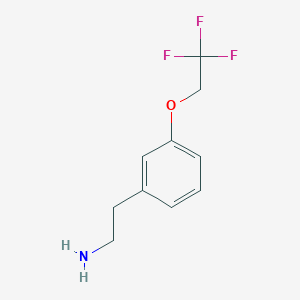
![methyl1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-2-carboxylatehydrochloride](/img/structure/B13534490.png)
